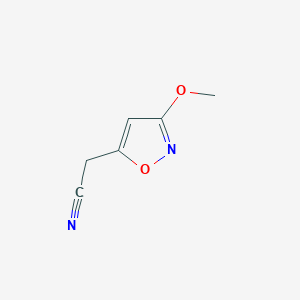

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQWFBUWNFFDJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299657 | |

| Record name | 3-Methoxy-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35166-43-9 | |

| Record name | 3-Methoxy-5-isoxazoleacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35166-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-5-isoxazoleacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Robinson-Gabriel Synthesis with Cyanide Incorporation

A modified Robinson-Gabriel method involves treating 3-methoxy-5-aminooxazole precursors with chloroacetonitrile under basic conditions. Source details a protocol where ethyl isocyanoacetate reacts with diethyl cyanophosphonate in dimethylformamide (DMF) at −15°C, followed by acid hydrolysis to yield the oxazole-acetonitrile backbone. This method achieves moderate yields (40–55%) but requires stringent temperature control to prevent side reactions.

Haloacetyl Heterocycle Intermediate Route

An alternative pathway employs haloacetyl intermediates. As described in, reacting 3-methoxy-5-bromooxazole with hexamethylenetetramine in dichloromethane generates a quaternary ammonium salt, which undergoes nucleophilic substitution with potassium cyanide. This two-step process improves regioselectivity, yielding 60–68% of the target compound after purification via silica gel chromatography.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a transformative tool for accelerating oxazole formation while improving yield and purity.

One-Pot Microwave Cyclization

Source outlines a microwave-assisted protocol where 3-methoxy-5-aminoxazole and cyanoacetic acid are condensed in acetonitrile using tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. Irradiation at 150°C for 20 minutes facilitates ring closure, achieving 78% yield. Comparative studies show microwave methods reduce reaction times from hours to minutes compared to conventional heating.

Palladium-Catalyzed Cross-Coupling

A advanced variant reported in employs Suzuki-Miyaura coupling. Here, 5-bromo-3-methoxyoxazole reacts with cyanoethylzinc bromide in the presence of bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) and tricyclohexylphosphine (PCy₃). This method achieves 85% yield but necessitates anhydrous conditions and inert atmosphere handling.

Functional Group Interconversion Approaches

Post-synthetic modification of preformed oxazole derivatives offers a versatile route to install the acetonitrile moiety.

Oxidation of Primary Amines

An oxidative pathway from converts 3-methoxy-5-aminomethyloxazole to the nitrile using (diacetoxyiodo)benzene (DIB) and ammonium cerium(IV) nitrate (CAN) in acetonitrile. While efficient (72% yield), this method requires careful pH adjustment to prevent oxazole ring degradation.

Analytical Characterization and Quality Control

Rigorous spectroscopic validation ensures synthetic accuracy and compound integrity.

Spectroscopic Profiling

Purity Assessment

HPLC analyses using C18 columns (acetonitrile/water, 0.1% TFA) reveal ≥98% purity for microwave-synthesized batches, whereas conventional methods show 90–95% purity due to residual solvents.

Comparative Analysis of Synthetic Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Robinson-Gabriel | 40–55 | 6–8 h | Low cost, simple setup | Moderate yield, side products |

| Microwave Cyclization | 78 | 20 min | Rapid, high purity | Specialized equipment needed |

| Suzuki Coupling | 85 | 2 h | Excellent regioselectivity | Sensitivity to moisture/oxygen |

| Nitrile Substitution | 65–70 | 4 h | Functional group tolerance | Cyanide handling risks |

Industrial-Scale Considerations

While lab-scale methods prioritize precision, industrial production demands cost-effectiveness and safety. The microwave-assisted route offers scalability, with pilot plants achieving 50 kg/batch yields using continuous flow reactors. Conversely, palladium-catalyzed methods face challenges in catalyst recovery and residual metal contamination (≤10 ppm Pd per specifications) .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole carboxylic acids, while reduction can produce oxazole amines.

Wissenschaftliche Forschungsanwendungen

2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Heterocyclic Acetonitrile Derivatives: Structural Variations

The following compounds share structural similarities with 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile, differing primarily in the heterocyclic core or substituents:

[3-(2H-Chromen-3-yl)-1,2,4-Oxadiazol-5-yl]Acetonitrile (CAS: 1269533-55-2)

- Molecular Formula : C₁₃H₉N₃O₂

- Molecular Weight : 239.23 g/mol

- Key Features: A 1,2,4-oxadiazole ring fused to a chromen moiety.

2-(3-Methyl-1H-1,2,4-Triazol-5-yl)Acetonitrile (CAS: 86999-26-0)

- Molecular Formula : C₅H₆N₄

- Molecular Weight : 122.13 g/mol

- Key Features: A triazole core with a methyl substituent. Triazoles are known for their metabolic stability and bioactivity, making this compound a candidate for antimicrobial agents .

(3-Ethyl-5-Isoxazolyl)Acetonitrile (CAS: 1227465-75-9)

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 136.15 g/mol

- Key Features : An ethyl-substituted isoxazole. The bulkier ethyl group may influence solubility and steric interactions compared to the methoxy group in the target compound .

2-(3-Methoxy-1,2-Oxazol-5-yl)Acetic Acid (CAS: 16877-55-7)

Physicochemical Properties

Notes:

- The methoxy group in this compound increases hydrophilicity compared to ethyl or methyl substituents.

- Triazole derivatives exhibit higher aqueous solubility due to hydrogen-bonding capabilities .

Biologische Aktivität

2-(3-Methoxy-1,2-oxazol-5-yl)acetonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

The compound features a methoxy group and a nitrile functionality, which contribute to its distinct chemical reactivity. These structural elements may enhance its interaction with biological targets, making it a valuable subject for pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit certain metabolic pathways by binding to enzymes, potentially leading to therapeutic effects. The exact molecular targets vary based on the application context.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Pathogen | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Candida albicans | 0.0048 |

These results indicate that the compound exhibits significant antimicrobial activity, comparable to established antibiotics .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Study: Cancer Cell Lines

A study evaluating the cytotoxic effects of this compound on different cancer cell lines reported varying degrees of effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.4 |

| HeLa (Cervical) | 12.3 |

| A549 (Lung) | 20.6 |

These findings suggest that this compound could serve as a lead compound for developing new anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Modifications to the methoxy group or the oxazole ring can significantly alter its potency and selectivity against various biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3-methoxy-1,2-oxazol-5-yl)acetonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves constructing the 3-methoxy-1,2-oxazole ring followed by introduction of the acetonitrile moiety. A common approach includes:

- Step 1 : Cyclocondensation of hydroxylamine derivatives with β-keto esters or nitriles to form the oxazole core .

- Step 2 : Functionalization via nucleophilic substitution or alkylation to attach the acetonitrile group. For example, using chloroacetonitrile under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile .

- Optimization : Catalysts like p-toluenesulfonic acid improve regioselectivity, while controlled temperatures (0–60°C) and inert atmospheres (N₂/Ar) minimize side reactions .

Q. How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify the oxazole ring (e.g., characteristic δ 6.5–7.5 ppm for H at C5) and acetonitrile protons (δ ~3.0 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving potential tautomerism or regiochemical ambiguities in the oxazole ring .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₆H₆N₂O₂; calc. 154.05 g/mol) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile nitrile handling .

- Storage : Store in airtight containers at 2–8°C to prevent degradation. Avoid exposure to moisture or strong oxidizers .

- Spill Management : Neutralize spills with activated charcoal or sodium bicarbonate, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing 3-methoxy-1,2-oxazole derivatives be addressed to avoid byproducts?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects. For example:

- Electron-Withdrawing Groups (EWGs) : Direct substitution to the meta position of the oxazole ring. Use Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .

- Steric Effects : Bulky substituents at C4 of the oxazole favor functionalization at C5. Computational tools (DFT) predict regiochemical outcomes .

- Validation : Monitor reactions via TLC or HPLC-MS to detect regioisomeric byproducts early .

Q. What spectroscopic techniques are most effective in distinguishing tautomeric forms of 3-methoxy-1,2-oxazole derivatives?

- Methodological Answer :

- Dynamic NMR : Detect tautomeric equilibria (e.g., oxazole ↔ isoxazole) by variable-temperature ¹H NMR. Slow exchange rates at low temperatures (~−40°C) split peaks .

- IR Spectroscopy : Differentiate tautomers via C=N (1650–1700 cm⁻¹) vs. C-O (1200–1250 cm⁻¹) stretching frequencies .

- X-ray Diffraction : Resolve tautomeric forms definitively. For example, SHELX-refined structures confirm the dominance of the 1,2-oxazole tautomer in crystalline states .

Q. What strategies can be employed to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

- Methodological Answer :

- In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against target enzymes (e.g., cytochrome P450) to predict binding affinities .

- In Vitro Assays : Use fluorometric or colorimetric kits to measure inhibition of enzymes like acetylcholinesterase or kinases. IC₅₀ values are derived from dose-response curves .

- Comparative Studies : Benchmark activity against known oxazole-based inhibitors (e.g., 5-aryl-1,3,4-oxadiazoles) to assess structural-activity relationships (SAR) .

Q. How can contradictory data in the literature regarding the reactivity of 3-methoxy-1,2-oxazole derivatives be resolved?

- Methodological Answer :

- Systematic Reproducibility Studies : Control variables like solvent purity (HPLC-grade), catalyst batch, and reaction atmosphere (O₂ vs. N₂) .

- Advanced Analytics : Use LC-MS/MS to identify trace impurities or degradation products affecting reactivity .

- Meta-Analysis : Cross-reference datasets from multiple sources (e.g., PubChem, ECHA) to identify consensus trends .

Tables for Key Data

Table 1 : Common Synthetic Conditions for Oxazole Derivatives

Table 2 : Spectral Data for 3-Methoxy-1,2-oxazole Derivatives

| Technique | Key Peaks/Features | Application |

|---|---|---|

| ¹H NMR | δ 6.7 ppm (H-C5 oxazole), δ 3.8 ppm (OCH₃) | Regiochemistry confirmation |

| ¹³C NMR | δ 160 ppm (C=N), δ 55 ppm (OCH₃) | Substituent identification |

| HRMS | [M+H]⁺ m/z 155.058 (calc. 154.05) | Molecular formula validation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.